molecular formula C8H11NOS B3220278 (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol CAS No. 1194375-25-1

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

Cat. No.: B3220278
CAS No.: 1194375-25-1
M. Wt: 169.25 g/mol
InChI Key: VTKFAMFNFIYCPS-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is a chemical compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thienopyridine core. The final step involves the reduction of the carbonyl group to yield the methanol derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and reduction reactions .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets. For example, in the context of its potential therapeutic effects, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol is unique due to its specific structural features and the presence of the methanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFAMFNFIYCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228555
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-25-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194375-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
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(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Reactant of Route 5
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
Reactant of Route 6
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol

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